molecular formula C20H18ClF3N4O4 B11278171 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide

Cat. No.: B11278171
M. Wt: 470.8 g/mol
InChI Key: DHBACTDWWHUCRQ-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chloro-substituted phenyl ring and a trifluoromethyl group, which contribute to its distinct reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach involves the reaction of 2-chloro-5-(trifluoromethyl)phenylamine with ethyl acetoacetate under acidic conditions to form the corresponding acetamide derivative. This intermediate is then subjected to cyclization reactions to form the pyrido[2,3-d]pyrimidine core .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and controlled reaction environments to minimize side reactions and impurities .

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{5-ethoxy-1,6-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}acetamide is unique due to its combination of a chloro-substituted phenyl ring, a trifluoromethyl group, and a pyrido[2,3-d]pyrimidine core. This unique structure contributes to its distinct reactivity and wide range of applications .

Properties

Molecular Formula

C20H18ClF3N4O4

Molecular Weight

470.8 g/mol

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-ethoxy-1,6-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)acetamide

InChI

InChI=1S/C20H18ClF3N4O4/c1-4-32-16-10(2)8-25-17-15(16)18(30)28(19(31)27(17)3)9-14(29)26-13-7-11(20(22,23)24)5-6-12(13)21/h5-8H,4,9H2,1-3H3,(H,26,29)

InChI Key

DHBACTDWWHUCRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C2C(=NC=C1C)N(C(=O)N(C2=O)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C

Origin of Product

United States

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